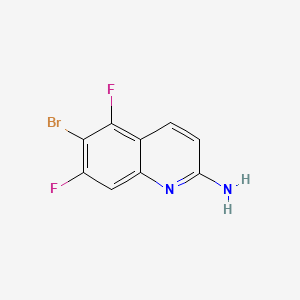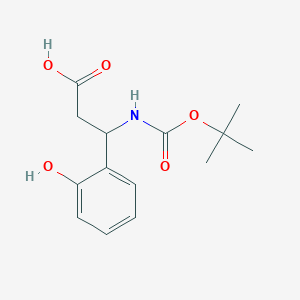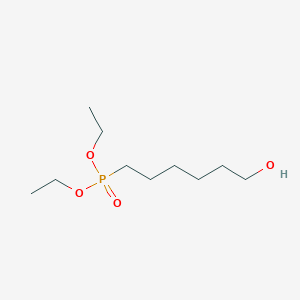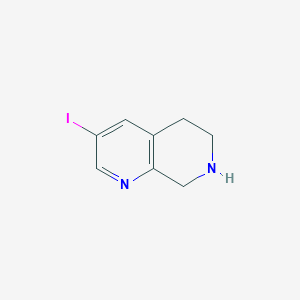
6-Bromo-5,7-difluoroquinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5,7-difluoroquinolin-2-amine is a heterocyclic aromatic compound with the molecular formula C9H5BrF2N2. It is a derivative of quinoline, a nitrogen-based aromatic compound known for its wide range of applications in medicinal and industrial chemistry . The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,7-difluoroquinolin-2-amine typically involves the bromination and fluorination of quinoline derivatives. One common method includes the reaction of 6-bromo-5,7-difluoroquinoline with ammonia or amine derivatives under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by amination. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is encouraged to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-5,7-difluoroquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride and ethyl malonate are used in substitution reactions.
Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-Bromo-5,7-difluoroquinolin-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Bromo-5,7-difluoroquinolin-2-amine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity towards these targets.
Similar Compounds:
- 6-Bromo-5,7-difluoroquinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 5,7,8-Trifluoroquinoline
Comparison: Compared to similar compounds, this compound exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogen atoms enhance its chemical reactivity and potential for various applications. Additionally, the amine group in the compound provides opportunities for further functionalization and derivatization .
Propiedades
Fórmula molecular |
C9H5BrF2N2 |
|---|---|
Peso molecular |
259.05 g/mol |
Nombre IUPAC |
6-bromo-5,7-difluoroquinolin-2-amine |
InChI |
InChI=1S/C9H5BrF2N2/c10-8-5(11)3-6-4(9(8)12)1-2-7(13)14-6/h1-3H,(H2,13,14) |
Clave InChI |
LHPAHEFVHHVKJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=CC(=C(C(=C21)F)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13663050.png)

